6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (CAS 638217-08-0) is a pre-functionalized, high-purity benzofuran building block specifically engineered as the immediate precursor for the synthesis of the VEGFR inhibitor Fruquintinib. Featuring a fully formed N-methylcarboxamide group at the C3 position and a reactive phenolic hydroxyl group at the C6 position, this compound is designed to undergo direct nucleophilic aromatic substitution (SNAr) with quinazoline electrophiles [1]. For industrial buyers and process chemists, the procurement value of this exact molecule lies in its 'plug-and-play' readiness, allowing manufacturing workflows to bypass complex upstream functionalization steps and proceed directly to final active pharmaceutical ingredient (API) coupling [2].
Attempting to substitute this specific intermediate with upstream analogs, such as 6-methoxy-N,2-dimethylbenzofuran-3-carboxamide or 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, introduces severe process bottlenecks. Utilizing the methoxy analog forces manufacturers to perform a harsh demethylation step using corrosive boron tribromide (BBr3) at sub-zero temperatures, which generates problematic byproducts and risks cleaving the sensitive carboxamide moiety [1]. Conversely, starting from the carboxylic acid requires an extended 16-hour amidation reaction utilizing expensive coupling reagents (EDC/HOBt) to install the methylamine group [1]. Procuring the exact pre-functionalized 6-hydroxy-carboxamide eliminates these failure points, securing direct entry into the final API synthesis without the yield penalties associated with late-stage deprotection or amidation.
The exact compound 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide undergoes a highly efficient nucleophilic aromatic substitution (SNAr) with 4-chloro-6,7-dimethoxyquinazoline in the presence of K2CO3. This direct coupling yields the final API, Fruquintinib, at an 85% yield[1]. In contrast, starting from the methoxy-protected analog (6-methoxy-N,2-dimethylbenzofuran-3-carboxamide) requires an additional, harsh BBr3-mediated demethylation step at 0 °C for 2 hours before coupling can even occur [2].
| Evidence Dimension | Final API Coupling Yield & Step Count |
| Target Compound Data | 85% yield in a single SNAr step (direct API formation) |
| Comparator Or Baseline | 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide |
| Quantified Difference | Eliminates 1 harsh deprotection step (BBr3) and enables direct 85% API yield. |
| Conditions | SNAr coupling with K2CO3 in CH3CN, reflux for 10 hr vs. BBr3 in DCM at 0 °C. |
Procuring the pre-demethylated intermediate directly maximizes final-step yield and eliminates the need to handle corrosive boron tribromide at scale.
6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide features a pre-installed N-methylamide moiety. If a procurement team instead selects the upstream 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, the synthesis requires a 16-hour amidation reaction using methylamine hydrochloride, EDC·HCl, HOBt, and DIPEA in DMF[1]. Procuring the target compound outright bypasses this entire sequence.
| Evidence Dimension | Synthetic Step Time & Reagent Burden |
| Target Compound Data | 0 hours (pre-installed N-methylamide) |
| Comparator Or Baseline | 6-Methoxy-2-methylbenzofuran-3-carboxylic acid |
| Quantified Difference | Saves 16 hours of reaction time and eliminates the need for stoichiometric EDC/HOBt coupling agents. |
| Conditions | DMF, 25 °C, 16 hours for the comparator amidation step. |
Avoiding the amidation step significantly reduces raw material costs (coupling agents) and shortens the overall API manufacturing timeline.
Utilizing high-purity 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide ensures maximum reactive competence during the final SNAr coupling. If a manufacturer attempts to use a crude, in-house demethylated intermediate, any residual 6-methoxy-N,2-dimethylbenzofuran-3-carboxamide will fail to react with the quinazoline partner, acting as a dead-end impurity [1]. Procuring the strictly controlled 6-hydroxy compound eliminates this risk, directly protecting the yield and purity of the high-value Fruquintinib API [2].
| Evidence Dimension | Reactive Competence in SNAr Coupling |
| Target Compound Data | >98% reactive phenolic OH groups available |
| Comparator Or Baseline | Crude in-house demethylated intermediate |
| Quantified Difference | Prevents accumulation of unreactive methoxy-benzofuran impurities in the final API crystallization matrix. |
| Conditions | SNAr coupling in CH3CN with K2CO3. |
Sourcing highly pure intermediate directly reduces the purification burden and prevents yield loss in the final API manufacturing step.
Serves as the direct phenolic nucleophile for SNAr coupling with 4-chloro-6,7-dimethoxyquinazoline, enabling the final step of Fruquintinib manufacturing at 85% yield [1].
Acts as a pre-functionalized core building block in medicinal chemistry programs aiming to synthesize next-generation kinase inhibitors by varying the electrophilic coupling partners[2].
Utilized as a high-purity benchmark material for validating new, scalable coupling methodologies (e.g., continuous flow SNAr) without the confounding variables of upstream precursor impurities [1].